4,4-Dimethyl-5-oxohexanenitrile

Description

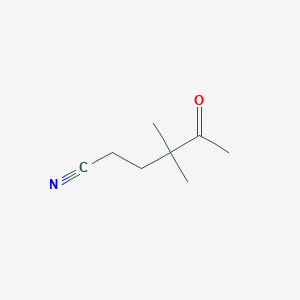

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethyl-5-oxohexanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-7(10)8(2,3)5-4-6-9/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXLKUQCCMUXTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,4 Dimethyl 5 Oxohexanenitrile and Analogous Structures

Classical and Established Organic Synthetic Pathways

Traditional methods for constructing the 4,4-Dimethyl-5-oxohexanenitrile framework rely on foundational reactions in organic chemistry, including Michael additions and alkylations.

The Michael addition, or conjugate addition, represents a cornerstone for forming carbon-carbon bonds. youtube.com In the context of oxo-nitrile synthesis, this reaction typically involves the addition of a nucleophile, known as the Michael donor, to an α,β-unsaturated nitrile, the Michael acceptor. youtube.com

For the synthesis of 4,4-Dimethyl-5-oxohexanenitrile, the Michael donor is the enolate of 3,3-dimethyl-2-butanone (pinacolone). The reaction is initiated by a base which abstracts an α-proton from the ketone, generating a resonance-stabilized enolate. This enolate then attacks the β-carbon of an α,β-unsaturated nitrile, such as acrylonitrile (B1666552). A subsequent protonation step yields the final γ-keto nitrile product. The choice of base and reaction conditions is crucial to favor the desired 1,4-addition over competing side reactions like 1,2-addition or self-condensation of the ketone. Stabilized enolates, which are weaker bases, are particularly effective Michael donors. youtube.comyoutube.com

Manganese pincer complexes have been shown to catalyze the Michael addition of alcohols and amines to unsaturated nitriles under base-free conditions. nih.gov This proceeds through an activation of the nitrile via metal-ligand cooperation. nih.gov Similarly, ruthenium pincer complexes have been used for oxa-Michael additions to α,β-unsaturated nitriles. nih.gov

Cyanoethylation is a specific class of Michael addition where acrylonitrile or a substituted variant serves as the electrophilic acceptor. google.com This reaction is a widely used method for introducing a propionitrile (B127096) group into a substrate containing a reactive hydrogen atom. google.comcdnsciencepub.com The synthesis of 4,4-Dimethyl-5-oxohexanenitrile can be effectively achieved by the cyanoethylation of 3,3-dimethyl-2-butanone.

A patented process highlights the reaction of a methyl ketone with an α,β-unsaturated nitrile in the presence of a catalytically effective amount of a strong base, such as an alkali metal hydroxide (B78521). google.com This method was developed to produce high yields of 5-oxohexane nitriles while minimizing the formation of undesired isomers. For instance, in the synthesis of 2,4-dimethyl-5-oxohexane nitrile, this process significantly reduces the co-production of 2-methyl-5-oxoheptane nitrile, achieving an isomer ratio of approximately 10:1, a substantial improvement over the 2:1 ratio from previous methods. google.com The separation of these isomers is difficult, making a selective synthesis process highly desirable. google.com

| Reactant 1 (Ketone) | Reactant 2 (Nitrile) | Catalyst | Key Advantage | Target Product | Reference |

| Methyl Ketone (with electron-donating group) | α,β-Unsaturated Nitrile (substituted) | Strong Base (e.g., NaOH) | High isomer ratio (~10:1) | 2,4-dimethyl-5-oxohexane nitrile | google.com |

| Methyl Ethyl Ketone | Acrylonitrile | Polyquaternary ammonium (B1175870) hydroxide resin | Forms mono- and di-cyanoethylated products | 4-ethyl-5-ketocapronitrile | google.com |

This table summarizes key features of cyanoethylation reactions for producing oxo-nitriles.

An alternative to direct ketone enolate chemistry involves the use of imines as synthetic equivalents. The reaction of an acyclic ketone, such as 3,3-dimethyl-2-butanone, with a primary amine forms an imine. This imine exists in equilibrium with its more nucleophilic enamine tautomer. makingmolecules.com The enamine can then act as the nucleophile in a Michael-type addition to an electrophilic alkene, including α,β-unsaturated nitriles like acrylonitrile. journals.co.za The reaction concludes with the hydrolysis of the intermediate imine to regenerate the ketone carbonyl, yielding the desired oxo-nitrile.

Studies on the alkylation of imines derived from acyclic ketones have shown that the reaction is sensitive to steric effects, generally resulting in only mono-alkylation. journals.co.za For unsymmetrical imines, the regioselectivity of the attack—whether it occurs at the more or less substituted α-position—is influenced by the substituents on the imine and the nature of the alkylating agent. journals.co.za For example, the reaction of the benzylamine (B48309) imine of 3-methylbutanone with acrylonitrile resulted in 100% alkylation at the more substituted position. journals.co.za This method provides a viable, though sometimes less regioselective, pathway to γ-keto nitriles compared to direct enolate additions.

Advanced and Sustainable Synthetic Protocols

Modern synthetic chemistry increasingly emphasizes the development of sustainable and efficient processes. For the synthesis of 4,4-Dimethyl-5-oxohexanenitrile, this translates to the exploration of continuous flow systems and novel catalysts.

Continuous flow synthesis, often utilizing microreactors, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and improved reproducibility. diva-portal.orgresearchgate.net

A study on the continuous synthesis of the related compound 5-oxohexanenitrile (B84432) in a microreactor provides a blueprint for the potential application of this technology to 4,4-Dimethyl-5-oxohexanenitrile. researchgate.net Such a system would allow for precise control over reaction parameters like temperature, pressure, and residence time, which can be optimized to maximize yield and selectivity. The plug flow behavior in microreactors can kinetically suppress the formation of undesired byproducts. researchgate.net The development of a continuous flow process for 4,4-Dimethyl-5-oxohexanenitrile would involve creating a kinetic model to guide the synthesis and enable efficient scale-up from laboratory to industrial production. researchgate.net

| Technology | Key Advantages | Considerations for Scale-Up | Potential Application | Reference |

| Continuous Flow Microreactor | Enhanced heat/mass transfer, improved safety, precise process control, high reproducibility. | Development of a robust kinetic model, reactor design, pumping and mixing efficiency. | Synthesis of 4,4-Dimethyl-5-oxohexanenitrile from 3,3-dimethyl-2-butanone and acrylonitrile. | diva-portal.orgresearchgate.net |

This table outlines the benefits and considerations of applying continuous flow technology to oxo-nitrile synthesis.

The development of new catalysts is pivotal for improving the efficiency, selectivity, and environmental footprint of chemical reactions. For the synthesis of oxo-nitriles, research has focused on catalysts that can operate under mild conditions and offer high turnover numbers.

Pincer complexes of earth-abundant metals like manganese have emerged as effective catalysts for Michael additions to unsaturated nitriles. nih.gov These catalysts operate under neutral, base-free conditions at room temperature, activating the nitrile through a metal-ligand cooperation mechanism. This approach avoids the use of strong bases, which can cause side reactions. nih.govrug.nl While many reported examples involve the addition of alcohols (oxa-Michael) or amines (aza-Michael), the underlying principle of nitrile activation could be extended to carbon-based nucleophiles.

Organocatalysis, which uses small organic molecules to catalyze reactions, represents another frontier. Chiral organocatalysts have been successfully employed in highly enantioselective Michael additions to form complex molecules. buchler-gmbh.comresearchgate.net The application of such catalysts to the synthesis of 4,4-Dimethyl-5-oxohexanenitrile could provide a pathway to chiral analogues, which are often of significant interest in pharmaceutical development.

Development and Application of Novel Catalytic Systems for Enhanced Reaction Efficiency and Selectivity

Base-Catalyzed Approaches in Oxo-Nitrile Formation

The formation of oxo-nitriles through base-catalyzed reactions is a well-established and fundamental approach in organic synthesis. This method typically involves the Michael addition, or more specifically, a cyanoethylation reaction, where a nucleophile adds to an α,β-unsaturated nitrile like acrylonitrile. wikipedia.org The reaction is promoted by a base, which generates a carbanion from a suitable ketone that subsequently acts as the nucleophile. wikipedia.org

A specific process for the preparation of 5-oxohexane nitriles, including 4,4-dimethyl-5-oxohexanenitrile, involves the reaction of a methyl ketone with an α,β-unsaturated nitrile in the presence of a catalytically effective amount of a strong base. google.com For the synthesis of 4,4-dimethyl-5-oxohexanenitrile, the reactants are typically 3,3-dimethyl-2-butanone (pinacolone) and acrylonitrile. The use of strong bases, such as alkali metal hydroxides, is crucial for the deprotonation of the ketone to initiate the reaction. google.com This method is advantageous for producing high yields while minimizing the formation of undesired isomers. google.comgoogle.com The cyanoethylation reaction requires a strongly alkaline catalyst, and historically, homogeneous systems using soluble catalysts like sodium hydroxide have been common. google.com

The general reaction is as follows: YH + H₂C=CH−CN → Y−CH₂−CH₂−CN wikipedia.org

In the context of 4,4-Dimethyl-5-oxohexanenitrile synthesis, the ketone (pinacolone) provides the nucleophilic carbanion that attacks the acrylonitrile.

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Features | Reference |

| 3,3-Dimethyl-2-butanone (Pinacolone) | Acrylonitrile | Strong Base (e.g., NaOH) | 4,4-Dimethyl-5-oxohexanenitrile | High yield of the target 5-oxohexane nitrile. | google.com, google.com |

| Acetone (B3395972) | Acrylonitrile | Sodium Hydroxide | 5-Oxohexanenitrile | A foundational example of ketone cyanoethylation. | wikipedia.org, google.com |

| Methyl Propyl Ketone | Acrylonitrile | Polyquaternary Ammonium Hydroxide Resin | 4-Ethyl-5-oxocapronitrile | Demonstrates the use of heterogeneous catalysts. | google.com |

Transition Metal-Mediated Synthetic Transformations

Transition metal catalysis offers a powerful and versatile toolkit for the synthesis of complex organic molecules, including nitriles and their precursors. While direct transition metal-mediated synthesis of 4,4-dimethyl-5-oxohexanenitrile is not extensively documented, general methodologies for forming C-C bonds and introducing nitrile functionalities are highly relevant. These methods often provide access to compounds that are difficult to synthesize via traditional routes and can offer high selectivity.

Various transition metals, including palladium, copper, gold, and rhenium, have been employed in reactions to form nitriles or molecules containing oxo-nitrile-like structures. nih.govresearchgate.netnih.gov For instance, copper-catalyzed protocols have been developed for synthesizing substituted oxazoles from α-diazoketones and nitriles. researchgate.net Palladium-catalyzed reactions are also prominent, such as the two-component synthesis of furans from allenyl ketones and organic halides, which involves the formation of a ketone-containing heterocyclic structure. nih.gov

A more direct, albeit general, approach to nitrile synthesis involves the N-atom transfer from a transition metal-nitride complex. For example, a rhenium nitride complex has been shown to react with acyl chlorides under mild conditions to afford various nitriles, representing a novel strategy for dinitrogen fixation into valuable organic compounds. nih.gov Other transition metal-free methods, sometimes involving metals like tin or gallium, can transform aldehydes or oximes into nitriles, avoiding the use of highly toxic cyanides. researchgate.net

| Reaction Type | Catalyst System | Substrates | Product Type | Key Features | Reference |

| N-Atom Transfer | Rhenium Nitride Complex | Acyl Chlorides | Alkyl, Aryl, Heterocyclic Nitriles | Utilizes N₂ as the ultimate nitrogen source. | nih.gov |

| Cycloaddition | Copper(I) | α-Diazoketones, Nitriles | 2,4,5-Trisubstituted Oxazoles | Forms heterocyclic structures from nitriles. | researchgate.net |

| Cycloisomerization/Coupling | Palladium(0) | Allenyl Ketones, Organic Halides | Substituted Furans | Efficient construction of furan (B31954) rings. | nih.gov |

| Dehydration | Tin or Gallium Chloride | Aldoximes | Various Nitriles | Transition-metal-free alternative. | researchgate.net |

Biocatalytic Approaches to Chiral Intermediates

Biocatalysis has emerged as a powerful strategy for producing enantiomerically pure compounds, which are crucial as intermediates in the pharmaceutical industry. core.ac.uk The advantages of using enzymes include high enantioselectivity and regioselectivity, as well as mild reaction conditions (ambient temperature and pressure), which prevent issues like racemization and rearrangement. mdpi.com

In the context of oxo-nitriles, biocatalysis is particularly valuable for the asymmetric reduction of the ketone functionality to produce chiral hydroxy nitriles. These chiral building blocks are precursors to important pharmaceuticals. For example, the enantioselective reduction of 5-oxohexanenitrile, an analog of the title compound, to (S)-5-hydroxyhexanenitrile has been successfully achieved using the yeast Pichia methanolica. This biotransformation yields the chiral alcohol with high reaction yields (80–90%) and excellent enantiomeric excess (>95% e.e.). core.ac.ukmdpi.com

Beyond ketone reduction, nitrilase enzymes offer another biocatalytic route. These enzymes can hydrolyze nitriles to the corresponding carboxylic acids. researchgate.net This approach can be used in a kinetic resolution process, where the enzyme selectively hydrolyzes one enantiomer of a racemic nitrile, allowing for the separation of the unreacted chiral nitrile and the chiral carboxylic acid product. researchgate.net Such methods provide a mild, environmentally friendly alternative to chemical synthesis for accessing complex chiral molecules. researchgate.netrsc.org

| Biocatalytic Strategy | Enzyme/Organism | Substrate | Product | Yield / Selectivity | Reference |

| Enantioselective Reduction | Pichia methanolica SC 16116 | 5-Oxohexanenitrile | (S)-5-Hydroxyhexanenitrile | 80-90% yield, >95% e.e. | core.ac.uk, mdpi.com |

| Enantioselective Reduction | Rhodococcus erythropolis | (1S)-[3-chloro-2-oxo-1-(phenylmethyl)propyl] carbamic acid, 1,1-dimethylethyl ester | (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl) propyl]carbamic acid, 1,1-dimethylethyl ester | >90% yield, >98% d.p., 99.4% e.e. | mdpi.com |

| Kinetic Resolution | Nitrilase | Racemic 2-cyano-1,4-benzodioxane | (R)-1,4-benzodioxane-2-carboxylic acid | - | researchgate.net |

| Asymmetric Ring-Opening | Aldoxime Dehydratase | 5-sub-4,5-dihydroisoxazoles | Chiral β-Hydroxy Nitriles | Up to 99% e.e. | rsc.org |

Reaction Chemistry and Mechanistic Investigations of 4,4 Dimethyl 5 Oxohexanenitrile

Intrinsic Reactivity Profile of the Keto-Nitrile Moiety

The unique arrangement of a ketone and a nitrile group within the same molecule imparts a rich and varied chemical character to 4,4-dimethyl-5-oxohexanenitrile.

Nucleophilic and Electrophilic Activation Sites within the Molecular Architecture

The molecular structure of 4,4-dimethyl-5-oxohexanenitrile possesses distinct sites susceptible to both nucleophilic and electrophilic attack. The carbonyl carbon of the ketone is a prominent electrophilic center due to the polarization of the carbon-oxygen double bond. This makes it a target for a wide array of nucleophiles. Similarly, the carbon atom of the nitrile group also exhibits electrophilic character and can be attacked by strong nucleophiles.

Conversely, the α-carbon to the ketone is a primary site for nucleophilic activation. The presence of the electron-withdrawing ketone facilitates the deprotonation of this carbon to form a resonance-stabilized enolate, which is a potent nucleophile. This enolate can then participate in various carbon-carbon bond-forming reactions. The nitrogen atom of the nitrile group, with its lone pair of electrons, can also act as a nucleophilic center, particularly in reactions with strong electrophiles or in metal-catalyzed processes. The dual reactivity of β-ketonitriles, serving as both electrophiles and nucleophiles, allows for the design of novel tandem reactions. nih.gov

Examination of Tautomeric Equilibria and Conformational Dynamics

Like other β-ketonitriles, 4,4-dimethyl-5-oxohexanenitrile can exist in tautomeric forms. The most significant is the keto-enol tautomerism, where a proton can migrate from the α-carbon to the carbonyl oxygen, forming an enol. The extent of enolization is influenced by factors such as the solvent and temperature. In addition to keto-enol tautomerism, nitrile-ketenimine tautomerism is also a possibility, though generally less favored.

The conformational dynamics of the acyclic 4,4-dimethyl-5-oxohexanenitrile are governed by the steric and electronic interactions between its constituent groups. Rotation around the various single bonds allows the molecule to adopt several conformations. The bulky tert-butyl group significantly influences the conformational preferences, likely favoring staggered arrangements to minimize steric strain. The relative orientation of the carbonyl group and the nitrile will also be dictated by dipole-dipole interactions. Studies on similar acyclic ketones and esters suggest a preference for conformations that minimize these interactions. ic.ac.ukscribd.com

Radical Reaction Pathways and Their Catalytic Mediation

The exploration of radical reactions involving 4,4-dimethyl-5-oxohexanenitrile opens avenues for novel transformations, including enantioselective processes and reactions mediated by polarity-reversal catalysis.

Enantioselective Hydrosilylation of Prochiral Alkenes Derived from 4,4-Dimethyl-5-oxohexanenitrile

A prochiral alkene can be synthesized from 4,4-dimethyl-5-oxohexanenitrile through olefination of the ketone functionality, for instance, via the Wittig reaction. iitk.ac.inacs.org The resulting alkene, which bears the nitrile functionality, can then undergo enantioselective hydrosilylation. This reaction typically employs a rhodium catalyst with a chiral phosphine (B1218219) ligand to achieve high enantioselectivity in the formation of a chiral organosilane. iitk.ac.innih.gov The organosilane product can be further transformed, for example, through oxidation to the corresponding chiral alcohol.

| Catalyst/Ligand System | Alkene Substrate | Product Type | Reported Yield | Reported Enantioselectivity (ee) |

|---|---|---|---|---|

| [Rh(ethylene)2Cl]2 / Chiral Ferrocene-based Phosphine-Oxazoline Ligand | Unactivated Terminal Alkenes | Si-stereogenic Monohydrosilanes | High | Excellent |

| Palladium / Chiral Phosphoramidite Ligand | Aromatic Alkenes | Chiral Organosilanes | High | Excellent |

| Chiral La(III)-bisoxazoline Complex | Aryl-substituted Terminal and Internal Alkenes | Secondary Silanes | High | Good |

Exploration of Polarity-Reversal Catalysis in Transformations Involving 4,4-Dimethyl-5-oxohexanenitrile

Polarity-reversal catalysis offers a unique strategy for forming carbon-carbon bonds. In the context of transformations involving 4,4-dimethyl-5-oxohexanenitrile, a thiol can be employed as a polarity-reversal catalyst. For instance, a radical generated from a derivative of 4,4-dimethyl-5-oxohexanenitrile, which is initially electrophilic, can react with a thiol catalyst. The thiol can then donate a hydrogen atom to this radical, generating a new radical on the sulfur atom. This sulfur-centered radical can then participate in a subsequent reaction, effectively reversing the polarity of the initial radical species. This approach can be utilized in radical-chain reductive alkylation reactions of electron-rich alkenes. journals.co.za

Directed Derivatization and Functional Group Interconversions

The ketone and nitrile functionalities in 4,4-dimethyl-5-oxohexanenitrile can be selectively transformed into a variety of other functional groups, highlighting its utility as a synthetic intermediate. fiveable.menumberanalytics.comimperial.ac.ukvanderbilt.edu The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. Alternatively, it can be converted into an alkene through olefination reactions.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. It can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation. These transformations allow for the synthesis of a diverse range of molecules from a single starting material.

| Functional Group | Transformation | Reagents | Product Functional Group |

|---|---|---|---|

| Ketone | Reduction | NaBH4 or LiAlH4 | Secondary Alcohol |

| Ketone | Olefination (Wittig) | Phosphonium ylide | Alkene |

| Nitrile | Hydrolysis | H3O+ or OH- | Carboxylic Acid |

| Nitrile | Reduction | LiAlH4 or H2/catalyst | Primary Amine |

Selective Reduction Reactions Leading to Chiral Hydroxyl-Containing Hexanenitrile (B147006) Intermediates

The selective reduction of the keto group in β-ketonitriles, such as 4,4-dimethyl-5-oxohexanenitrile, is a crucial transformation for the synthesis of optically active β-hydroxynitriles. These chiral building blocks are of considerable importance as they can be converted into valuable pharmaceutical intermediates like chiral 1,3-amino alcohols and β-hydroxy carboxylic acids. nih.gov

Biocatalytic methods, in particular, have emerged as powerful tools for achieving high enantioselectivity in the reduction of β-ketonitriles. The use of isolated carbonyl reductases or alcohol dehydrogenases offers significant advantages over whole-cell biocatalysts by eliminating side reactions such as competing α-ethylation. rsc.orgbeilstein-journals.org These enzymatic reductions can afford both (R)- and (S)-β-hydroxynitriles in high yields and with excellent optical purity by selecting the appropriate enzyme. rsc.org

For instance, studies on various β-ketonitriles have demonstrated the efficacy of recombinant carbonyl reductases. These enzymes, often used with a cofactor regeneration system (e.g., glucose/glucose dehydrogenase for NADPH), can selectively produce the desired chiral β-hydroxynitriles with high yields and enantiomeric excesses. scispace.com The reaction conditions are typically mild, proceeding in a phosphate (B84403) buffer. scispace.com

Furthermore, the resulting optically pure β-hydroxynitriles can be subsequently hydrolyzed, often using nitrilases, to yield the corresponding β-hydroxy carboxylic acids. rsc.orgscispace.com This two-step enzymatic process, which can sometimes be performed in a "one-pot" fashion, provides an environmentally benign and efficient route to these important chiral molecules. rsc.orgbeilstein-journals.org While direct studies on 4,4-dimethyl-5-oxohexanenitrile are not extensively detailed in the provided results, the general methodologies for β-ketonitrile reduction are well-established and applicable.

Table 1: Research Findings on the Selective Reduction of β-Ketonitriles

| Catalyst/Enzyme System | Substrate Type | Product | Key Findings |

| Recombinant Carbonyl Reductase (CMCR) from Candida magnoliae with NADPH regeneration system | Aromatic β-ketonitriles | (R)-β-Hydroxynitriles | High yields (85–92%) and excellent enantioselectivity (97–99% ee). Eliminates α-ethylation side reactions seen with whole-cell biocatalysts. scispace.com |

| Isolated Carbonyl Reductases | Aromatic β-ketonitriles | (R)- or (S)-β-Hydroxynitriles | Provides access to both enantiomers with excellent optical purity and yield by selecting the appropriate enzyme. rsc.orgbeilstein-journals.org |

| Alcohol Dehydrogenase (ADH) and Nitrile Hydratase (NHase) | Substituted benzoylacetonitriles | (S)-3-hydroxy-3-phenylpropanamide derivatives | One-pot, two-step cascade reaction. ADH is selective for p-substituted substrates. Achieves high conversions (>99%) and enantiomeric excess (>99%). rsc.org |

| Pichia methanolica SC 16116 | 5-oxohexanenitrile (B84432) | (S)-5-hydroxyhexanenitrile | Enantioselective reduction with reaction yields of 80%–90% and >95% e.e. researchgate.net |

Computational and Theoretical Chemistry Studies on 4,4 Dimethyl 5 Oxohexanenitrile

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Elucidation and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 4,4-Dimethyl-5-oxohexanenitrile. acs.orgchalmers.se By solving approximations of the Schrödinger equation, DFT can determine a wide range of electronic properties.

Electronic Structure Elucidation: DFT calculations can map the electron density distribution, identifying regions of high and low electron density. This is crucial for understanding the molecule's polarity and the nature of its chemical bonds. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy and shape of the HOMO indicate the molecule's ability to donate electrons, highlighting nucleophilic sites, while the LUMO's characteristics point to electrophilic sites and the molecule's capacity to accept electrons. For 4,4-Dimethyl-5-oxohexanenitrile, the HOMO is typically localized around the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO is often centered on the carbon atoms of the carbonyl and nitrile groups, indicating their susceptibility to nucleophilic attack.

Reactivity Prediction: The insights from electronic structure calculations directly inform reactivity predictions. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. acs.org DFT can be used to model reaction pathways, for instance, in the remote functionalization of aliphatic nitriles, by calculating the energy barriers for bond activation at different positions along the carbon chain. acs.orgacs.org For 4,4-Dimethyl-5-oxohexanenitrile, this could involve predicting the regioselectivity of C-H bond activation. Furthermore, DFT is employed to calculate bond dissociation energies, providing a quantitative measure of bond strength and predicting which bonds are most likely to break under specific conditions. researchgate.net

Below is a hypothetical table illustrating the type of data that can be generated from DFT calculations for 4,4-Dimethyl-5-oxohexanenitrile.

| Calculated Property | Functional/Basis Set | Predicted Value | Significance |

| HOMO Energy | B3LYP/6-311G(d,p) | -7.2 eV | Indicates regions susceptible to electrophilic attack (e.g., oxygen and nitrogen lone pairs). |

| LUMO Energy | B3LYP/6-311G(d,p) | +1.5 eV | Indicates regions susceptible to nucleophilic attack (e.g., carbonyl and nitrile carbons). |

| HOMO-LUMO Gap | B3LYP/6-311G(d,p) | 8.7 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | B3LYP/6-311G(d,p) | 3.5 D | Quantifies the overall polarity of the molecule. |

| C-H Bond Dissociation Energy (at C3) | B3LYP/6-311G(d,p) | 410 kJ/mol | Predicts the energy required to homolytically cleave the C-H bond. |

Molecular Mechanics and Dynamics Simulations for Conformational Landscape Analysis and Intermolecular Interactions

While quantum mechanics provides detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) simulations are indispensable for exploring the conformational flexibility and intermolecular interactions of larger molecules over longer timescales. ucl.ac.ukmdpi.com

Conformational Landscape Analysis: 4,4-Dimethyl-5-oxohexanenitrile, with its flexible alkyl chain, can adopt numerous conformations. Molecular mechanics models the molecule as a collection of atoms connected by springs, with a force field defining the energy of the system as a function of its geometry. acs.org By systematically rotating the rotatable bonds and calculating the potential energy for each conformation, a detailed conformational landscape can be generated. This map reveals the low-energy, stable conformers that are most likely to be populated at a given temperature. A computer modeling procedure based on molecular mechanics has been applied to understand experimental results involving 4,4-Dimethyl-5-oxohexanenitrile. ucl.ac.uk Such analyses are crucial for understanding how the molecule's shape influences its reactivity and physical properties. acs.org

Intermolecular Interactions: Molecular dynamics simulations extend the principles of molecular mechanics by incorporating atomic motion over time, governed by Newton's laws of motion. mdpi.com An MD simulation of a system containing multiple molecules of 4,4-Dimethyl-5-oxohexanenitrile can reveal the nature and strength of intermolecular interactions. These simulations can predict how molecules will arrange themselves in the liquid or solid state, and can quantify interactions such as dipole-dipole forces between the polar ketone and nitrile groups, and van der Waals forces along the alkyl chains. Understanding these interactions is key to predicting bulk properties like boiling point, solubility, and crystal packing.

The following table illustrates the kind of information that can be obtained from MM and MD studies.

| Simulation Type | Information Obtained | Example Finding for 4,4-Dimethyl-5-oxohexanenitrile |

| Conformational Search (MM) | Identification of low-energy conformers and their relative energies. | The most stable conformer exhibits a gauche interaction between the carbonyl and nitrile groups to minimize steric hindrance. |

| Molecular Dynamics (MD) | Time-evolution of molecular conformation and intermolecular interactions. | Simulation in a virtual solvent box shows strong dipole-dipole interactions leading to the formation of transient dimers. |

| Radial Distribution Function (MD) | Probability of finding another molecule at a certain distance from a reference molecule. | A peak in the radial distribution function between the nitrogen and oxygen atoms of adjacent molecules indicates a preferential head-to-tail arrangement. |

Kinetic Modeling and Reactor Performance Simulation for Synthesis and Transformation Processes

Kinetic Modeling: The synthesis of 5-oxohexanenitrile (B84432) via the addition of acetone (B3395972) to acrylonitrile (B1666552) has been studied in a microreactor. acs.org A semi-empirical kinetic model was developed based on experimental data. acs.org This type of model typically involves a set of differential equations that describe the rate of change of concentration of reactants, intermediates, and products as a function of temperature, pressure, and catalyst concentration. For the synthesis of 5-oxohexanenitrile, the model would account for the main reaction forming the product, as well as side reactions. acs.org By fitting the model to experimental data, key kinetic parameters such as reaction rate constants and activation energies can be determined. researchgate.netresearchgate.net

Reactor Performance Simulation: Once a reliable kinetic model is established, it can be incorporated into a reactor model to simulate and predict the performance of a large-scale reactor. acs.org For instance, a plug flow reactor (PFR) model is often used for continuous processes in tubular reactors. acs.orgacs.org By coupling the kinetic model with the PFR model, one can study the effects of various operating parameters, such as reactor diameter, residence time, and temperature, on the conversion of reactants and the yield of the desired product. acs.org This allows for the in-silico optimization of the industrial production process, minimizing the need for extensive and costly pilot-plant experiments. acs.org

The following tables, adapted from the study on 5-oxohexanenitrile, illustrate the type of data generated in such studies. acs.org

Table 4.3.1: Hypothetical Kinetic Parameters for 5-Oxohexanenitrile Synthesis acs.org

| Parameter | Value | Unit |

| Pre-exponential Factor (k₀) | 1.2 x 10⁸ | L/(mol·s) |

| Activation Energy (Ea) | 75 | kJ/mol |

| Reaction Order (Acetone) | 1 | - |

| Reaction Order (Acrylonitrile) | 1 | - |

Table 4.3.2: Simulated Effect of Temperature on 5-Oxohexanenitrile Yield acs.org

| Temperature (°C) | Acrylonitrile Conversion (%) | 5-Oxohexanenitrile Selectivity (%) | 5-Oxohexanenitrile Yield (%) |

| 200 | 73 | 54 | 39.4 |

| 210 | 80 | 62 | 49.6 |

| 220 | 87 | 70 | 60.9 |

| 230 | 92 | 76 | 69.9 |

Theoretical Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational methods can accurately predict spectroscopic parameters, which is invaluable for the identification and characterization of newly synthesized compounds like 4,4-Dimethyl-5-oxohexanenitrile. bldpharm.com

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. d-nb.info The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach. d-nb.info By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, one can predict the chemical shifts relative to a standard (e.g., tetramethylsilane). These predictions can help in the assignment of complex experimental spectra and can be used to distinguish between different isomers. The accuracy of these predictions is often high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C being achievable. d-nb.info

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies and their corresponding intensities obtained from a normal mode analysis. acs.org This is typically done after a geometry optimization using either quantum mechanical or molecular mechanics methods. The predicted spectrum shows the characteristic absorption bands for the functional groups present in the molecule. For 4,4-Dimethyl-5-oxohexanenitrile, this would include a strong C=O stretching vibration for the ketone group (typically around 1715 cm⁻¹) and a sharp, medium-intensity C≡N stretching vibration for the nitrile group (around 2250 cm⁻¹). udel.edulmu.edupg.edu.pl Comparing the predicted spectrum with the experimental one can confirm the molecular structure and identify the presence of specific functional groups.

The table below provides an example of how predicted spectroscopic data can be presented.

| Spectroscopic Technique | Predicted Parameter | Predicted Value | Corresponding Functional Group |

| ¹³C NMR | Chemical Shift (δ) | ~209 ppm | Ketone Carbonyl (C=O) |

| ¹³C NMR | Chemical Shift (δ) | ~119 ppm | Nitrile Carbon (C≡N) |

| ¹³C NMR | Chemical Shift (δ) | ~45 ppm | Quaternary Carbon (C(CH₃)₂) |

| ¹H NMR | Chemical Shift (δ) | ~2.1 ppm | Methyl Ketone Protons (-COCH₃) |

| IR Spectroscopy | Vibrational Frequency (ν) | ~2250 cm⁻¹ | Nitrile Stretch (C≡N) |

| IR Spectroscopy | Vibrational Frequency (ν) | ~1715 cm⁻¹ | Ketone Carbonyl Stretch (C=O) |

Advanced Analytical Techniques in the Research of 4,4 Dimethyl 5 Oxohexanenitrile

Comprehensive Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure of 4,4-Dimethyl-5-oxohexanenitrile by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum of 4,4-Dimethyl-5-oxohexanenitrile, specific signals correspond to the different types of protons present. For instance, a singlet is observed for the six protons of the two methyl groups attached to the same carbon, while multiplets are seen for the methylene (B1212753) protons of the ethyl chain. journals.co.za The acetyl group's methyl protons also produce a distinct singlet. journals.co.za

Infrared (IR) Spectroscopy is used to identify the functional groups present in 4,4-Dimethyl-5-oxohexanenitrile. The spectrum exhibits characteristic absorption bands, notably a sharp peak corresponding to the nitrile (C≡N) group and a strong absorption for the carbonyl (C=O) group of the ketone. journals.co.za

Mass Spectrometry (MS) determines the molecular weight and can provide information about the molecule's structure through fragmentation patterns. For 4,4-Dimethyl-5-oxohexanenitrile, the molecular ion peak (M+) in the mass spectrum confirms its molecular weight. journals.co.zauni.lu

Electron Paramagnetic Resonance (EPR) Spectroscopy , while not directly applicable to the diamagnetic ground state of 4,4-Dimethyl-5-oxohexanenitrile, is a crucial technique for studying radical-mediated reactions involving this compound. srce.hr By using spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), transient radical intermediates that may be formed during chemical processes can be detected and characterized. srce.hrresearchgate.net This is particularly relevant in studies of oxidative stress or radical-initiated synthesis where understanding the reaction mechanism is key. srce.hr

Table 1: Spectroscopic Data for 4,4-Dimethyl-5-oxohexanenitrile and Related Compounds

| Compound | Analytical Method | Key Findings |

| 4,4-Dimethyl-5-oxohexanenitrile | ¹H NMR | δ 1.2 (6H, s, 2 x Me), 2.0-2.56 (4H, m, 2 x CH₂), 2.16 (3H, s, MeCO) journals.co.za |

| 4,4-Dimethyl-5-oxohexanenitrile | IR (film) | ν 2220 (C≡N), 1710 (C=O) cm⁻¹ journals.co.za |

| 4,4-Dimethyl-5-oxohexanenitrile | Mass Spectrometry | M+ 139 journals.co.za |

| 2,4-Dimethyl-5-oxohexanenitrile | IUPAC Name | 2,4-dimethyl-5-oxohexanenitrile nih.gov |

| 4-Methyl-5-oxohexanenitrile | IUPAC Name | 4-methyl-5-oxohexanenitrile nih.gov |

| 5-Methyl-3-oxohexanenitrile (B1274202) | IUPAC Name | 5-methyl-3-oxohexanenitrile nih.gov |

| 5-Oxohexanenitrile (B84432) | Mass Spectrometry | Molecular Weight: 111.1418 nist.govnist.gov |

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for separating 4,4-Dimethyl-5-oxohexanenitrile from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. 4,4-Dimethyl-5-oxohexanenitrile can be analyzed by GC, where it will exhibit a characteristic retention time under specific column and temperature conditions. journals.co.za This allows for the quantification of its purity and the detection of any volatile impurities. journals.co.zagoogle.com Gas chromatography coupled with mass spectrometry (GC-MS) is a particularly powerful combination for identifying the components of a mixture. rsc.orgimrpress.com

High-Performance Liquid Chromatography (HPLC) is another vital tool for the purification and purity assessment of 4,4-Dimethyl-5-oxohexanenitrile. bldpharm.com Reverse-phase HPLC methods can be developed using a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This technique is scalable and can be used for both analytical and preparative separations. sielc.com

Table 2: Chromatographic Data for 4,4-Dimethyl-5-oxohexanenitrile and Related Compounds

| Compound | Analytical Method | Retention Time/Conditions |

| 4,4-Dimethyl-5-oxohexanenitrile | Gas Chromatography | 10.6 min at 100°C journals.co.za |

| Methyl 4-methyl-5-oxoheptanoate | Gas Chromatography | 16.4 min at 100°C or 8.7 min at 130°C journals.co.za |

| Methyl 4-ethyl-5-oxohexanoate | Gas Chromatography | Major peak at 7.5 min at 130°C journals.co.za |

| 4,4-Dimethyl-5-oxoheptanenitrile | Gas Chromatography | Major peak at 7.9 min at 130°C journals.co.za |

| Pentanenitrile, 4,4-dimethyl-3-oxo- | HPLC | Mobile phase: acetonitrile, water, and phosphoric acid sielc.com |

Chiral Analysis Methodologies for Enantiomeric Purity Determination in Asymmetric Synthesis

When 4,4-Dimethyl-5-oxohexanenitrile is synthesized through an asymmetric route, it is crucial to determine the enantiomeric purity of the product.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most common and reliable method for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. While specific chiral HPLC methods for 4,4-Dimethyl-5-oxohexanenitrile are not detailed in the provided results, the general principle is widely applied for analogous chiral ketones and nitriles. For example, the enantiomeric excess of related chiral alcohols and nitriles, which are key intermediates in pharmaceutical synthesis, has been successfully determined using chiral HPLC. uni-marburg.demdpi.com The development of a successful chiral HPLC method would involve screening various chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers of 4,4-Dimethyl-5-oxohexanenitrile.

Applications of 4,4 Dimethyl 5 Oxohexanenitrile As a Synthetic Building Block in Chemical Research

Role as a Key Precursor in the Synthesis of Complex Organic Molecules

The strategic importance of 4,4-dimethyl-5-oxohexanenitrile lies in its utility as a starting material for a variety of more complex molecules. Processes have been developed to synthesize oxohexane nitriles like it in high yields with minimal isomeric impurities, a critical factor for their use in multi-step syntheses where purity is paramount. bldpharm.comucl.ac.uk

4,4-Dimethyl-5-oxohexanenitrile and its isomer, 2,4-dimethyl-5-oxohexane nitrile, serve as important starting materials for producing pharmaceutical intermediates. bldpharm.com A significant application is the preparation of 2,3,5-trimethyl pyridine (B92270). bldpharm.com This pyridine derivative is a crucial building block for certain pharmaceutical compounds that regulate gastric acid secretion. bldpharm.com The synthesis of such pharmaceutical agents often has stringent purity requirements, sometimes demanding less than 0.2% of undesirable pyridine isomers. bldpharm.com The use of high-purity oxohexane nitriles is therefore essential to avoid the formation of unwanted byproducts that are difficult to separate. bldpharm.com

While the broader class of 5-oxohexanenitriles are recognized as key intermediates for anti-Alzheimer's drugs, the direct application of the 4,4-dimethyl variant in this specific context is not extensively detailed in current literature. bldpharm.com

The utility of 5-oxohexane nitriles, including the 4,4-dimethyl derivative, extends to the agrochemical sector, where they function as precursors for various intermediates and final products. bldpharm.comucl.ac.uk The specific pathways and resulting agrochemical products derived from 4,4-dimethyl-5-oxohexanenitrile are proprietary to chemical manufacturers and are not extensively detailed in publicly available scientific literature. However, its acknowledged role underscores its importance in this industrial sector.

The bifunctional nature of 4,4-dimethyl-5-oxohexanenitrile makes it a valuable precursor for creating heterocyclic compounds, which are core structures in many biologically active molecules.

Methylpyridines: One of the most well-documented applications is the conversion of 5-oxohexane nitriles into substituted pyridines. Specifically, 2,4-dimethyl-5-oxohexane nitrile can undergo gas-phase cyclization and dehydrogenation to yield 2,3,5-trimethyl pyridine. bldpharm.com This process is a key step in synthesizing intermediates for pharmaceuticals. bldpharm.com The general synthesis of 2-methylpyridines from 5-oxohexanenitrile (B84432) precursors is also a known chemical transformation.

Azasugar Alkaloids: While the synthesis of various azasugar alkaloids, which are potent glycosidase inhibitors, often involves polyhydroxy oxohexanenitrile intermediates, a direct synthetic route originating from 4,4-dimethyl-5-oxohexanenitrile is not prominently documented. The synthesis of these complex alkaloids typically starts from different chiral precursors.

Pyrazoles: Pyrazoles are a critical class of heterocyclic compounds found in numerous pharmaceuticals and agrochemicals. The core structure of 4,4-dimethyl-5-oxohexanenitrile is utilized in the synthesis of pyrazole (B372694) derivatives. For instance, a closely related precursor, 6-hydroxy-4,4-dimethyl-3-oxohexanenitrile, is reacted with hydrazine (B178648) hydrate (B1144303) to form the key pyrazole intermediate, 3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol. This subsequent intermediate can be used to build more complex fused heterocyclic systems like pyrrolo[1,2-b]pyrazol-2-amine.

Table 1: Examples of Heterocyclic Scaffolds from 5-Oxohexanenitrile Precursors

| Precursor | Heterocyclic Product | Significance | Reference |

|---|---|---|---|

| 2,4-Dimethyl-5-oxohexane nitrile | 2,3,5-Trimethyl pyridine | Intermediate for gastric acid regulating drugs. | bldpharm.com |

| 6-Hydroxy-4,4-dimethyl-3-oxohexanenitrile | 3-(3-Amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol | Intermediate for fused pyrazole systems. | |

| 5-Oxohexanenitrile | 2-Methylpyridine | General pyridine synthesis. |

Contributions to Material Science Research and Development

While 4,4-dimethyl-5-oxohexanenitrile is listed as a building block in catalogs for material science, specific applications in polymer science or materials development are not extensively reported in the available literature. Its structural features could potentially be exploited for creating specialized polymers or functional materials, representing an area for future research.

Development and Evaluation of Chiral Auxiliaries and Advanced Intermediates

4,4-Dimethyl-5-oxohexanenitrile is best described as an advanced intermediate rather than a chiral auxiliary itself. A chiral auxiliary is a compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions, after which it is removed. There is no significant evidence to suggest that 4,4-dimethyl-5-oxohexanenitrile is used in this capacity.

Instead, its value lies in being a purposefully designed intermediate. The development of specialized processes to produce it with high purity and a low content of undesired isomers highlights its role as a high-value building block. bldpharm.comucl.ac.uk This purity is crucial for its effective use in the total synthesis of complex target molecules, such as pharmaceuticals, where the introduction of impurities can compromise the entire synthetic route. bldpharm.com It serves as a reliable and well-defined starting point for constructing specific, often complex, parts of a larger molecular framework.

Future Research Directions and Emerging Trends for 4,4 Dimethyl 5 Oxohexanenitrile

Exploration of Novel Catalytic Systems for Highly Selective and Efficient Transformations

The dual functionality of 4,4-Dimethyl-5-oxohexanenitrile presents a significant challenge and opportunity for catalytic science: the selective transformation of one functional group while leaving the other intact. Future research will heavily focus on the development of novel catalytic systems that can achieve high selectivity and efficiency in these transformations.

One of the most promising areas is the selective hydrogenation of either the ketone or the nitrile group. While traditional catalysts often lead to a mixture of products, newer, well-defined catalyst systems are showing remarkable selectivity. For instance, manganese pincer complexes have emerged as effective catalysts for the hydrogenation of various polar functional groups, including ketones and nitriles. acs.orgnih.gov The development of manganese-based catalysts is particularly attractive due to the earth-abundance and low toxicity of manganese. ed.ac.uk Research in this area will likely focus on tuning the ligand environment of these pincer complexes to achieve even greater control over the chemoselectivity for either the hydroxyl-nitrile or the amino-ketone derivative of 4,4-Dimethyl-5-oxohexanenitrile.

Another avenue of exploration involves ruthenium-based catalysts. A novel ruthenium bis(pyrazolyl)borate scaffold has demonstrated cooperative reactivity, enabling the selective reduction of nitriles under mild conditions. nih.gov This is attributed to the ruthenium center activating the nitrile group, making it susceptible to reduction. Furthermore, ruthenium(II) complexes have been shown to catalyze the tandem hydration and transfer hydrogenation of β-ketonitriles in water, converting them into valuable β-hydroxyamides. acs.orguniovi.es Applying a similar strategy to 4,4-Dimethyl-5-oxohexanenitrile could provide a direct, atom-economical route to the corresponding hydroxy-amide, a potentially valuable building block.

The table below summarizes some of the novel catalytic systems that could be explored for the selective transformation of 4,4-Dimethyl-5-oxohexanenitrile.

| Catalyst Type | Target Transformation | Potential Advantages |

| Manganese Pincer Complexes | Selective hydrogenation of ketone or nitrile | Earth-abundant metal, tunable selectivity |

| Ruthenium Bis(pyrazolyl)borate | Selective nitrile reduction | Mild reaction conditions, high selectivity |

| Ruthenium(II) Complexes | Tandem hydration/transfer hydrogenation | One-pot synthesis of hydroxy-amides, use of water as solvent |

| Supported Palladium Catalysts | Selective hydrogenation | High efficiency, potential for use in continuous flow |

Investigation of Bio-Inspired Transformations and Bio-related Applications (excluding clinical studies)

The quest for greener and more selective chemical processes has turned significant attention towards bio-inspired transformations. Enzymes, with their unparalleled specificity, offer a powerful tool for the asymmetric transformation of complex molecules like 4,4-Dimethyl-5-oxohexanenitrile.

A key area of future research is the enantioselective reduction of the ketone group in 4,4-Dimethyl-5-oxohexanenitrile to produce chiral hydroxy-nitriles. These chiral building blocks are of great interest in the synthesis of pharmaceuticals. A precedent for this transformation exists in the enzymatic reduction of the structurally similar 5-oxohexanenitrile (B84432). The yeast Pichia methanolica has been successfully used for the enantioselective reduction of 5-oxohexanenitrile to (S)-5-hydroxyhexanenitrile with high yields and excellent enantiomeric excess. mdpi.comresearchgate.net Future work will likely involve screening a broader range of microorganisms and isolated enzymes, such as ketoreductases, to find a biocatalyst that is highly efficient and selective for the 4,4-dimethyl substituted analogue. nih.govacs.org

Another exciting frontier is the use of nitrile reductases for the conversion of the nitrile group to a primary amine. researchgate.net These enzymes catalyze the reduction of a nitrile to its corresponding primary amine, a transformation that is challenging to achieve selectively with conventional chemical methods. google.com While the substrate scope of naturally occurring nitrile reductases can be narrow, protein engineering and directed evolution techniques are being employed to develop variants with broader substrate specificity. researchgate.net The application of such engineered nitrile reductases to 4,4-Dimethyl-5-oxohexanenitrile could provide a sustainable and highly selective route to the corresponding amino-ketone.

The table below presents findings from a study on the enzymatic reduction of a related ketonitrile, highlighting the potential for bio-inspired transformations.

| Substrate | Biocatalyst | Product | Yield | Enantiomeric Excess (e.e.) |

| 5-oxohexanenitrile | Pichia methanolica SC 16116 | (S)-5-hydroxyhexanenitrile | 80-90% | >95% |

Data from a study on a structurally similar compound, suggesting a promising research direction for 4,4-Dimethyl-5-oxohexanenitrile. mdpi.comresearchgate.net

Further Integration into Continuous Flow Chemistry Platforms for Scalable Manufacturing

The transition from batch to continuous manufacturing is a major trend in the chemical industry, driven by the need for safer, more efficient, and scalable processes. Continuous flow chemistry offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. nih.govrsc.org For 4,4-Dimethyl-5-oxohexanenitrile, integration into continuous flow platforms represents a significant opportunity for its efficient production and transformation.

A key application would be the continuous hydrogenation of the nitrile group to produce the corresponding amine, a valuable intermediate. The use of packed-bed reactors with heterogeneous catalysts, such as Raney nickel or supported palladium, has been shown to be highly effective for the continuous-flow hydrogenation of a wide range of nitriles. scispace.comnih.govnih.govqub.ac.ukthieme-connect.com These systems allow for easy catalyst separation and reuse, leading to a more sustainable and cost-effective process. A continuous flow setup would also allow for the safe use of high-pressure hydrogen.

Furthermore, continuous flow reactors are ideally suited for multistep synthetic sequences. For example, the synthesis of pyridines from δ-ketonitriles could be efficiently performed in a flow system. beilstein-journals.orgcore.ac.uk This would involve the initial cyclization of 4,4-Dimethyl-5-oxohexanenitrile followed by an in-line oxidation or dehydrogenation step. The precise control of residence time and temperature in a flow reactor can significantly improve the yield and selectivity of such tandem reactions.

The table below provides an example of parameters for the continuous-flow hydrogenation of nitriles, which could be adapted for 4,4-Dimethyl-5-oxohexanenitrile.

| Catalyst | Flow Rate | Temperature | Pressure | Solvent |

| Raney Nickel | 1 mL/min | 60-80 °C | 10-80 bar | Ethyl Acetate |

| Polysilane/SiO2-supported Pd | 0.1 mL/min | 80 °C | 80 bar | Methanol |

These parameters are based on studies of other nitriles and would require optimization for 4,4-Dimethyl-5-oxohexanenitrile. scispace.comnih.gov

Application of Advanced Computational Methodologies for De Novo Reaction Design and Optimization

In recent years, advanced computational methodologies have become indispensable tools in chemical research, accelerating the discovery of new reactions and the optimization of existing processes. For a molecule with the complexity of 4,4-Dimethyl-5-oxohexanenitrile, these tools can provide invaluable insights and guide experimental work.

De novo reaction design, powered by machine learning and quantum mechanics, is an emerging area with immense potential. acs.org Instead of relying on known chemical transformations, these methods can explore vast chemical reaction networks to identify entirely new synthetic routes to or from 4,4-Dimethyl-5-oxohexanenitrile. For instance, genetic algorithms combined with density functional theory (DFT) calculations can be used to discover novel catalysts for specific transformations, such as the selective functionalization of the nitrile group. acs.orgruepinglab.com

Machine learning models are also being increasingly used to predict chemical reactivity and reaction outcomes. arxiv.orgresearchgate.netarxiv.org By training on large datasets of chemical reactions, these models can learn the complex relationships between molecular structure and reactivity. For 4,4-Dimethyl-5-oxohexanenitrile, a machine learning model could be developed to predict the selectivity of a given catalyst for either the ketone or the nitrile group under different reaction conditions. This would allow for the rapid in silico screening of potential catalysts and conditions, significantly reducing the experimental effort required for process optimization.

Furthermore, computational fluid dynamics (CFD) can be employed to model and optimize continuous flow reactors for the synthesis and transformation of 4,4-Dimethyl-5-oxohexanenitrile. unimi.itkit.educhemrxiv.org CFD simulations can provide detailed information about fluid flow, heat transfer, and mass transport within the reactor, enabling the design of more efficient and scalable continuous processes.

The table below illustrates the potential applications of various computational methodologies in the study of 4,4-Dimethyl-5-oxohexanenitrile.

| Computational Methodology | Application | Potential Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms | Understanding of reaction pathways and transition states for improved catalyst design. acs.orgbeilstein-journals.orgscispace.com |

| Machine Learning (ML) | Prediction of reactivity and catalyst performance | Rapid identification of optimal catalysts and reaction conditions. arxiv.orgosti.govresearchgate.net |

| De Novo Catalyst Design | Discovery of novel catalysts | Identification of new, highly efficient and selective catalysts for transformations. acs.orgnih.gov |

| Computational Fluid Dynamics (CFD) | Optimization of continuous flow reactors | Design of more efficient and scalable manufacturing processes. unimi.itacs.org |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4,4-Dimethyl-5-oxohexanenitrile, and what key intermediates are involved?

- Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, keto-nitrile compounds can be synthesized via the addition of cyanide groups to carbonyl precursors, followed by alkylation or methylation steps to introduce dimethyl groups at the 4-position. Intermediates such as 5-oxohexanenitrile derivatives (e.g., 4-acetyl-5-methylhex-4-enenitrile analogs) are critical precursors . Reaction optimization may require controlled temperature (e.g., 0–5°C for cyanide addition) and anhydrous conditions to prevent hydrolysis of the nitrile group .

Q. How can researchers effectively characterize 4,4-Dimethyl-5-oxohexanenitrile using spectroscopic techniques?

- Methodological Answer:

- NMR : The ketone (δ ~2.1–2.5 ppm for methyl groups adjacent to carbonyl) and nitrile (no direct proton signal; confirmed via NMR at δ ~115–120 ppm) groups are key identifiers.

- IR : Strong absorption bands for C≡N (~2240 cm) and C=O (~1700 cm) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 153 for the parent compound) and fragmentation patterns (e.g., loss of –CN or –CO groups) validate the structure .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing the yield of 4,4-Dimethyl-5-oxohexanenitrile in multi-step syntheses?

- Methodological Answer:

- Catalyst Selection : Lewis acids (e.g., ZnCl) improve nitrile formation efficiency in keto-nitrile reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates and enhance reaction rates.

- Temperature Gradients : Stepwise heating (e.g., 25°C → 60°C) minimizes side reactions like polymerization of nitriles .

- Yield Monitoring : Use HPLC or GC-MS to track intermediate conversions and adjust stoichiometry dynamically .

Q. How should researchers address contradictions in spectroscopic data when synthesizing novel derivatives of 4,4-Dimethyl-5-oxohexanenitrile?

- Methodological Answer:

- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT simulations) to resolve ambiguities in peak assignments .

- Error Analysis : Quantify uncertainties from instrument calibration (e.g., ±0.1 ppm for NMR) and sample purity (e.g., GC-MS purity >95%) to identify outliers .

- Controlled Replication : Repeat syntheses under identical conditions to distinguish experimental artifacts from structural anomalies .

Q. What methodologies are recommended for analyzing the regioselectivity of reactions involving the nitrile and ketone groups in 4,4-Dimethyl-5-oxohexanenitrile?

- Methodological Answer:

- Isotopic Labeling : Use -labeled nitrile groups to track reaction pathways via NMR or mass spectrometry.

- Competitive Experiments : Compare reactivity of the nitrile vs. ketone groups under varying pH or catalysts (e.g., Pd/C for hydrogenation selectivity) .

- Computational Modeling : Apply DFT to predict activation energies for different reaction pathways, guiding experimental prioritization .

Q. How can computational chemistry be integrated with experimental data to predict reaction pathways for 4,4-Dimethyl-5-oxohexanenitrile?

- Methodological Answer:

- Mechanistic Studies : Use Gaussian or ORCA software to model transition states for key steps (e.g., cyanide addition to ketones). Validate with kinetic isotope effects (KIEs) .

- Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing computational and experimental datasets in open repositories (e.g., Zenodo) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.